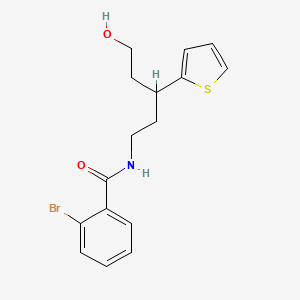

2-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide

Description

Properties

IUPAC Name |

2-bromo-N-(5-hydroxy-3-thiophen-2-ylpentyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrNO2S/c17-14-5-2-1-4-13(14)16(20)18-9-7-12(8-10-19)15-6-3-11-21-15/h1-6,11-12,19H,7-10H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHKOZPTVXLBFLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCC(CCO)C2=CC=CS2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide typically involves multiple steps:

Thiophene Introduction: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, where a thiophene boronic acid derivative reacts with a halogenated precursor under palladium catalysis.

Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, often using reagents like osmium tetroxide or hydrogen peroxide in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl compound using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide, potassium permanganate, osmium tetroxide.

Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.

Substitution: Sodium hydride, potassium tert-butoxide, various nucleophiles.

Major Products

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of de-brominated benzamide.

Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

2-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of organic semiconductors and other electronic materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and hydroxyl group are likely involved in binding interactions, while the bromine atom may play a role in modulating the compound’s reactivity and selectivity. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Core Structure and Substituents

The target compound shares a benzamide backbone with several analogs but differs in side-chain modifications and substituent patterns:

Key Observations :

- Core Flexibility : The benzamide core is versatile, accommodating diverse substituents (e.g., thiophene, morpholine, thiazole) .

- Bromine Positioning : Bromine at C2 (target) vs. C4 () may alter electronic effects and steric interactions.

- Thiophene Integration : Thiophene rings enhance π-π stacking (e.g., SBI-3570 , target compound), while hydroxylated alkyl chains (target) may improve solubility.

Physicochemical Data

Key Trends :

Activity in Related Compounds

Structural-Activity Relationships (SAR)

- Thiophene vs. Furan : SBI-3570’s furan substitution vs. the target’s thiophene may alter electronic profiles and target selectivity.

- Bromine Effects : Bromine’s electronegativity could enhance binding to hydrophobic pockets (cf. 4-bromo analogs in ).

- Hydroxyl Group : The 5-hydroxyl group (target) may confer hydrogen-bonding capacity, akin to morpholine in .

Biological Activity

Overview

2-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide is a synthetic organic compound characterized by a benzamide core with a bromine atom and a thiophene ring. This compound has garnered attention in scientific research for its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The chemical structure of 2-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide can be described by its IUPAC name and molecular formula:

- IUPAC Name : 2-bromo-N-(5-hydroxy-3-thiophen-2-ylpentyl)benzamide

- Molecular Formula : C16H18BrNO2S

- CAS Number : 2034510-21-7

The compound features a hydroxyl group, which is significant for its biological activity, as it may participate in hydrogen bonding and influence the compound's solubility and reactivity.

The biological activity of this compound is believed to stem from its interaction with various molecular targets, including enzymes and receptors. The thiophene ring and hydroxyl group are likely involved in binding interactions, while the bromine atom may enhance reactivity. The specific pathways through which this compound exerts its effects depend on the biological context in which it is studied.

Antimicrobial Activity

Research indicates that compounds similar to 2-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide exhibit significant antimicrobial properties. For instance, studies have shown that certain thiophene derivatives possess activity against various pathogens, including bacteria and fungi.

A comparative analysis of related compounds demonstrated that modifications in the thiophene structure can enhance antimicrobial efficacy. For example, electron-donating groups were associated with increased antibacterial activity against strains such as Pseudomonas aeruginosa and Candida albicans .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound A | 100 | Antibacterial |

| Compound B | 200 | Antifungal |

| 2-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide | TBD | TBD |

Anticancer Activity

In addition to its antimicrobial properties, there is emerging evidence that this compound may exhibit anticancer activities. Preliminary studies suggest that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

For instance, compounds with similar structural features have been tested against cancer cell lines, showing promising results in inhibiting tumor growth. The exact mechanism remains to be fully elucidated but may involve interference with signaling pathways critical for cancer cell survival .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of various thiophene derivatives, including those structurally related to 2-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide. The results indicated that modifications in substituents could significantly alter the minimum inhibitory concentration (MIC), emphasizing the importance of structural optimization for enhanced activity . -

Case Study on Anticancer Properties :

Another investigation focused on the anticancer potential of benzamide derivatives. The study found that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a promising therapeutic window for further development .

Q & A

Q. What are the established synthetic routes for 2-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide?

Methodological Answer: The synthesis typically involves multi-step reactions, including bromination, coupling, and functional group modifications. Key steps include:

- Bromination: Introduction of bromine at the ortho position of benzamide using brominating agents like NBS (N-bromosuccinimide) under controlled conditions .

- Thiophene Incorporation: A Suzuki-Miyaura coupling or nucleophilic substitution to attach the thiophene moiety to the pentyl chain .

- Hydroxylation: Oxidation or hydrolysis steps to introduce the hydroxyl group at the 5-position of the pentyl chain, often using LiOH in THF/MeOH/H₂O solvent systems .

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Solvents | Temperature/Time | Yield (%) | Reference |

|---|---|---|---|---|

| Bromination | NBS, DMF | 0°C → RT, 12 h | 75-82 | |

| Thiophene Coupling | Pd(PPh₃)₄, K₂CO₃, THF/H₂O | 80°C, 6 h | 68-75 | |

| Hydroxylation | LiOH, THF/MeOH/H₂O | RT, 24 h | 85-90 |

Q. How is the compound characterized structurally and chemically post-synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify substituent positions and confirm thiophene integration. For example, thiophene protons appear as distinct multiplets at δ 6.8–7.2 ppm .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 423.05) .

- X-ray Crystallography: Resolves molecular conformation and hydrogen-bonding patterns. Disorder in the benzamide ring (occupancy ratio 0.502:0.498) is modeled using SHELX .

Advanced Research Questions

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?

Methodological Answer:

- Disorder in the Benzamide Ring: Observed in similar derivatives (e.g., C2/C2A atoms in ), resolved by refining occupancy ratios (0.502:0.498) using SHELXL .

- Hydrogen-Bonding Networks: Intermolecular N–H⋯O bonds form chains along the [001] axis. Mercury software (Materials Module) visualizes packing motifs and void spaces .

- Conformational Flexibility: Thiophene and pentyl chains adopt non-planar dihedral angles (63.5°–85.2°), analyzed via torsion angle restraints in refinement .

Q. Table 2: Crystallographic Data

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P2₁/c | |

| Dihedral Angle (Thiophene) | 63.54° ± 0.14° | |

| Hydrogen Bond Length | N–H⋯O = 2.89 Å |

Q. How can reaction yields be optimized for brominated intermediates?

Methodological Answer:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance bromination efficiency compared to THF due to better halogen solubility .

- Catalyst Screening: Pd-based catalysts (e.g., Pd(PPh₃)₄) improve coupling yields for thiophene attachment. Lower catalyst loading (1 mol%) reduces side reactions .

- Steric Effects: Bulky substituents on the pentyl chain may hinder reactivity. Pre-functionalization of the chain before bromination minimizes steric clashes .

Q. What strategies are recommended for solubility optimization in bioactivity assays?

Methodological Answer:

- Co-solvent Systems: Use DMSO/PEG300/Tween 80/saline (10:40:5:45 v/v) for in vitro studies. For in vivo, corn oil or 20% SBE-β-CD in saline improves bioavailability .

- pH Adjustment: The hydroxyl group (pKa ~10) allows pH-dependent solubility. Buffered solutions (pH 7.4) enhance stability in physiological conditions .

Data Contradictions and Resolutions

- Synthetic Yields: reports 85-90% hydroxylation yields, while similar protocols in show 75-82% bromination efficiency. Contradictions arise from steric/electronic effects, resolved by optimizing reaction time and solvent polarity.

- Crystallographic Disorder: Some studies report minor occupancy (0.48) for disordered atoms , while others refine to near-equivalent ratios (0.502:0.498) . This reflects variability in crystal quality, addressed by high-resolution data collection.

Key Takeaways

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.